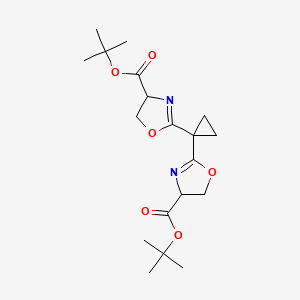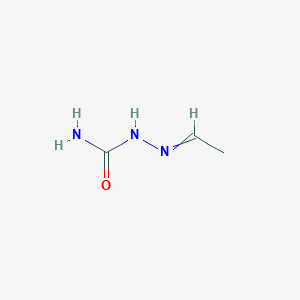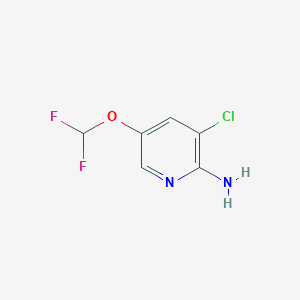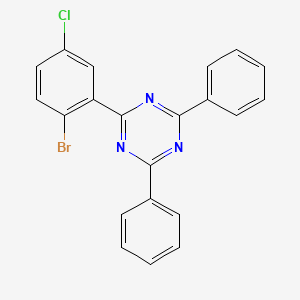![molecular formula C58H59NO13 B12505972 Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is a complex carbohydrate derivative used in various scientific research applications, particularly in the field of glycobiology. This compound is a synthetic glycoside that features multiple protective groups, making it a valuable tool for studying carbohydrate-protein interactions and other biochemical processes.
Métodos De Preparación
The synthesis of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The synthetic route typically starts with the protection of the hydroxyl groups on the galactose and glucosamine units using benzyl and phthalimido groups. The glycosylation step involves the formation of a glycosidic bond between the protected galactose and glucosamine units. Finally, the protective groups are removed under specific conditions to yield the desired compound .
Análisis De Reacciones Químicas
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like periodate, leading to the cleavage of vicinal diols and the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting aldehydes or ketones to alcohols.
Deprotection: The removal of protective groups, such as benzyl and phthalimido, is typically achieved using hydrogenation or acidic conditions.
Aplicaciones Científicas De Investigación
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is used to study carbohydrate-protein interactions, which are crucial for understanding cell signaling and immune responses.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of glycomedicine.
Industry: It is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology
Mecanismo De Acción
The mechanism of action of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell-cell communication, immune responses, and pathogen recognition. The compound’s multiple protective groups allow for selective deprotection and functionalization, enabling detailed studies of carbohydrate-protein interactions .
Comparación Con Compuestos Similares
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is unique due to its specific protective groups and glycosidic linkage. Similar compounds include:
Gal beta(1-3)GalNAc-alpha-Thr: This compound features a different glycosidic linkage and protective groups, making it suitable for different applications.
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: This compound has a similar structure but different protective groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Propiedades
Fórmula molecular |
C58H59NO13 |
|---|---|
Peso molecular |
978.1 g/mol |
Nombre IUPAC |
2-[4-[3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C58H59NO13/c1-3-32-66-53-51(67-35-41-22-12-6-13-23-41)48(38-65-34-40-20-10-5-11-21-40)71-58(54(53)68-36-42-24-14-7-15-25-42)72-52-49(59-55(61)45-26-16-17-27-46(45)56(59)62)57(69-44-30-28-43(63-2)29-31-44)70-47(50(52)60)37-64-33-39-18-8-4-9-19-39/h3-31,47-54,57-58,60H,1,32-38H2,2H3 |
Clave InChI |
YTFNFGIJZKSWOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC=C)OCC7=CC=CC=C7)N8C(=O)C9=CC=CC=C9C8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)



![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)
![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
